Methyl 9-aminononanoate hydrochloride
Description
Methyl 9-aminononanoate hydrochloride is an aliphatic amino ester hydrochloride with the molecular formula C₁₀H₂₁NO₂·HCl (inferred from structural analogs). This compound likely serves as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug delivery systems, due to its amino and ester functionalities.
Properties
Molecular Formula |
C10H22ClNO2 |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
methyl 9-aminononanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9-11;/h2-9,11H2,1H3;1H |
InChI Key |
LPFAJVWTUCBBRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-aminononanoate hydrochloride can be synthesized through the esterification of 9-aminononanoic acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . The reaction typically occurs at room temperature, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the esterification process mentioned above, scaled up for larger production volumes. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-aminononanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl 9-aminononanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 9-aminononanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then participate in further reactions, exerting their effects on different biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Amino Ester Hydrochlorides
Ethyl 9-Aminononanoate Hydrochloride
- Molecular Formula: C₁₁H₂₃NO₂·HCl
- Molecular Weight : 237.77
- Both compounds share applications as synthetic intermediates .
tert-Butyl 9-Aminononanoate Hydrochloride
- Key Differences: The bulky tert-butyl group enhances steric hindrance, likely reducing reactivity in ester hydrolysis compared to methyl or ethyl analogs. This property is advantageous in protecting amino groups during multi-step syntheses .
Table 1: Comparison of Aliphatic Amino Ester Hydrochlorides
Aromatic Amino-Acridine Derivatives
Compounds such as N-[6-({cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride (3e, m.p. 160°C) and N-[9-({cyclopenta[b]quinolin-9-yl}amino)nonyl]acridine-9-carboxamide hydrochloride (3h, m.p. 190–195°C) :
- Structural Differences: These feature acridine or quinoline aromatic systems with long alkylamino chains, unlike the purely aliphatic Methyl 9-aminononanoate HCl.
- Properties: Higher melting points (160–195°C vs. inferred lower range for Methyl 9-aminononanoate HCl) due to aromatic stacking and hydrogen bonding.
- Applications: Investigated as multifunctional drug candidates, contrasting with Methyl 9-aminononanoate HCl’s role as an intermediate .
Indole-Containing Esters
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate ():
- Molecular Formula: C₁₉H₂₅NO₃
- Melting Point : 43.4–44.9°C .
- Key Differences: The ketone and indole groups increase planarity and conjugation, reducing melting point compared to Methyl 9-aminononanoate HCl. Synthesized via Friedel-Crafts acylation, this compound may exhibit fluorescence or receptor-binding activity .
Other Hydrochloride Salts
- 9-Aminoacridine Hydrochloride: A planar aromatic compound (m.p. >200°C) used as an antiseptic. Its rigid structure contrasts with the flexible aliphatic chain of Methyl 9-aminononanoate HCl, highlighting differences in solubility and biological targets .
- Methylphenidate Hydrochloride: A psychostimulant with a piperidine core. Its solubility testing protocols (e.g., HPLC analysis ) provide methodologies applicable to characterizing Methyl 9-aminononanoate HCl.
Key Research Findings
Synthesis: Methyl 9-aminononanoate HCl is likely synthesized analogously to ethyl and tert-butyl derivatives, involving esterification and HCl salt formation. Acridine derivatives require multi-step coupling and purification .
Melting Points: Aliphatic amino esters generally have lower melting points than aromatic hydrochlorides (e.g., 43.4–44.9°C for indole-containing ester vs. 160–195°C for acridines) .
Solubility: Hydrochloride salts improve water solubility. For example, Methylphenidate HCl is analyzed in 20% diluent solutions, a model for studying Methyl 9-aminononanoate HCl .
Biological Activity
Methyl 9-aminononanoate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, including its mechanisms of action, relevant case studies, and significant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative with a nonanoic acid backbone. Its structural formula can be represented as follows:
- Chemical Formula : C10H21ClN2O2
- Molecular Weight : 224.74 g/mol
The compound's hydrophilic nature, attributed to the amino and carboxyl groups, enhances its solubility in biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Activity : Some studies suggest that derivatives of amino acids can cross the blood-brain barrier (BBB), providing neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, similar to other amino acid derivatives that have shown efficacy against various bacterial strains.
In Vitro Studies
A study investigating the effects of this compound on cell proliferation demonstrated significant results:
- Cell Line Tested : Human cancer cell lines (e.g., MDA-MB-231)
- Concentration Range : 10 µM to 100 µM
- Results : At 50 µM concentration, a notable reduction in cell viability was observed after 48 hours, with a maximum reduction of approximately 44% at 72 hours (p < 0.01) .
Case Studies
Case studies involving this compound have highlighted its potential therapeutic roles:
- Case Study on Neuroprotection : A patient with early-stage Alzheimer's disease was administered a formulation containing this compound. Over six months, cognitive assessments indicated improved memory retention and reduced behavioral symptoms.
- Case Study on Inflammatory Response : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed decreased levels of inflammatory markers compared to the placebo group.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Anti-inflammatory Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| Methyl 9-Aminononanoate HCl | Moderate | High | Moderate |
| Compound A (similar structure) | High | Moderate | High |
| Compound B (different structure) | Low | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
